molecular formula C8H9NO2 B042127 Ethyl isonicotinate CAS No. 1570-45-2

Ethyl isonicotinate

Cat. No.: B042127
CAS No.: 1570-45-2
M. Wt: 151.16 g/mol
InChI Key: MCRPKBUFXAKDKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl isonicotinate can be synthesized through various methods. One common method involves the esterification of isonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions . Another method involves the use of phase transfer catalysts like benzyltriethylammonium chloride to facilitate the reaction between isonicotinic acid and ethanol .

Industrial Production Methods: In industrial settings, this compound is often produced using solid acid catalysts under microwave irradiation. This method involves the reaction of isonicotinic acid with ethanol in the presence of a solid acid catalyst like activated carbon-supported p-toluenesulfonic acid . The reaction is carried out under controlled temperature and pressure conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 4-pyridinemethanol.

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Isonicotinic acid.

Mechanism of Action

The mechanism of action of ethyl isonicotinate involves its conversion to active metabolites that interact with specific molecular targets. For instance, in the synthesis of isoniazid, this compound is converted to isonicotinic acid hydrazide, which inhibits the enzyme enoyl acyl-carrier-protein reductase (InhA). This inhibition prevents the synthesis of mycolic acids, essential components of the mycobacterial cell wall, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Ethyl isonicotinate can be compared with other similar compounds such as:

This compound is unique due to its ester functional group, which makes it more reactive in certain chemical reactions and suitable for specific applications in organic synthesis and pharmaceuticals.

Biological Activity

Ethyl isonicotinate (EIN) is an important compound in medicinal chemistry, particularly as a precursor in the synthesis of various biologically active molecules, including isoniazid, which is crucial in the treatment of tuberculosis. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and research findings.

This compound is an ester derived from isonicotinic acid. Its chemical structure allows it to participate in various biochemical reactions, particularly as a substrate for enzymatic processes. The synthesis of isoniazid from this compound involves hydrazinolysis, where hydrazine reacts with EIN in the presence of lipases or other catalysts.

The primary biological activity of this compound lies in its conversion to isoniazid, which exhibits bactericidal properties against Mycobacterium tuberculosis. The mechanism includes:

  • Formation of Acyl-Enzyme Complex : this compound interacts with enzymes to form an acyl-enzyme intermediate, which is crucial for the subsequent steps leading to the production of isoniazid.
  • Inhibition of InhA : Isoniazid acts by inhibiting the enoyl-acyl reductase enzyme (InhA) involved in mycolic acid synthesis, essential for bacterial cell wall integrity.

Enzymatic Activity

A study demonstrated that immobilized lipases could effectively catalyze the conversion of this compound to isoniazid. The hydrazinolytic activity was quantified, showing that one unit (1 U) of enzyme could convert 1 μmol of this compound per minute at optimal conditions (pH 7 and 25 °C) . This highlights the potential for biocatalytic applications in drug synthesis.

Attractant Properties

Interestingly, this compound has also been studied for its role as an attractant in pest control. Research indicated that a mixture of ethyl nicotinate and p-anisaldehyde elicited significant behavioral responses in Frankliniella occidentalis, a common agricultural pest. The study found that traps baited with these compounds captured significantly more thrips compared to controls without attractants .

Case Studies

  • Biocatalytic Synthesis : A comparative study on different lipase immobilization techniques showed that nanomagnetic derivatives could outperform traditional methods in synthesizing isoniazid from this compound. The immobilized CALB (Candida antarctica lipase B) demonstrated high stability and efficiency .
  • Environmental Applications : this compound was utilized in supramolecular complexes for dye removal from wastewater. These complexes exhibited effective adsorption capabilities for Acid Blue 92 dye, showcasing the compound's versatility beyond medicinal chemistry .

Data Table: Comparison of this compound Applications

ApplicationDescriptionReference
Drug SynthesisPrecursor for isoniazid via hydrazinolysis
Pest ControlAttractant for Frankliniella occidentalis
Environmental RemediationComponent in supramolecular complexes for dye removal

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl isonicotinate, and how can purity be validated?

this compound is synthesized via direct metalation using mixed lithium-cadmium bases, followed by iodination and purification via silica gel chromatography . Key validation steps include:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^13C spectra to confirm molecular structure (e.g., δ 1.41 ppm for the ethyl group in 1H^1H NMR) .
  • Mass Spectrometry : Identify fragmentation patterns (e.g., m/z 123 from McLafferty rearrangement in 3- and 4-pyridine isomers) to distinguish isomers .
  • Chromatographic Purity : Use high-performance liquid chromatography (HPLC) to ensure >97% purity, as per industrial standards .

Q. How do spectral discrepancies in this compound isomers inform structural analysis?

The 2-pyridine isomer lacks the McLafferty rearrangement peak (m/z 123) observed in 3- and 4-pyridine isomers, enabling differentiation via mass spectrometry. Discrepancies in NMR chemical shifts (e.g., pyridine ring protons) further distinguish positional isomers . Researchers should cross-reference spectral databases and replicate analyses to resolve ambiguities.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Storage : Keep at 0–6°C due to flammability (Flash point: 190°F) .
  • Exposure Control : Use fume hoods to avoid inhalation (vapor pressure: 17.9 Pa at 25°C) .
  • Ethical Compliance : Adhere to institutional review board (IRB) guidelines for toxic compound handling, including waste disposal and emergency response plans .

Advanced Research Questions

Q. How can this compound be utilized in coordination chemistry, and what methodological challenges arise?

this compound acts as a ligand in Ni(II) supramolecular complexes for dye adsorption. Key steps include:

  • Ligand Design : Optimize ester functional groups for metal-binding affinity .
  • Crystallography : Resolve crystal structures via X-ray diffraction to confirm coordination modes.
  • Performance Testing : Assess adsorption capacity using UV-Vis spectroscopy (e.g., acid blue 92 dye removal efficiency) . Challenges include solvent compatibility (immiscibility in water) and isomer-dependent reactivity .

Q. What experimental designs address contradictions in catalytic activity data for this compound derivatives?

Contradictions may stem from impurities or isomer interference. Mitigation strategies:

  • Controlled Synthesis : Use regioselective catalysts to isolate specific isomers .
  • Statistical Analysis : Apply ANOVA to compare catalytic outcomes across batches, ensuring sample homogeneity .
  • Cross-Validation : Replicate studies using alternative characterization tools (e.g., IR spectroscopy vs. NMR) .

Q. How can the PICOT framework structure research on this compound’s environmental applications?

  • Population (P) : Contaminated water systems.
  • Intervention (I) : this compound-based adsorbents.
  • Comparison (C) : Activated carbon vs. This compound complexes.
  • Outcome (O) : Pollutant removal efficiency (%) over 24 hours.
  • Time (T) : 6-month stability testing. This framework ensures alignment with evidence-based environmental remediation goals .

Q. What gaps exist in the literature regarding this compound’s role in heterogeneous catalysis?

Current studies lack mechanistic insights into surface interactions (e.g., Fe-doped titania nanorod systems). Future work should:

  • Use DFT Calculations : Model adsorption energetics and active sites .
  • Conduct In Situ Spectroscopy : Monitor reaction intermediates via time-resolved IR .
  • Publish Negative Results : Document failed catalytic conditions to refine hypotheses .

Q. Methodological Guidelines

  • Data Interpretation : Cross-check spectral data against computational models (e.g., Gaussian software for NMR predictions) .
  • Ethical Reporting : Disclose funding sources and conflicts of interest in the "Acknowledgments" section .
  • Reproducibility : Share synthetic protocols and raw spectral data in supplementary materials, adhering to journal guidelines .

Properties

IUPAC Name

ethyl pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRPKBUFXAKDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061789
Record name 4-Pyridinecarboxylic acid, ethyl ester
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Molecular Weight

151.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1570-45-2
Record name Ethyl isonicotinate
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Record name Ethyl isonicotinate
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Record name ETHYL ISONICOTINATE
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Record name 4-Pyridinecarboxylic acid, ethyl ester
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Record name Ethyl isonicotinate
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Retrosynthesis Analysis

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